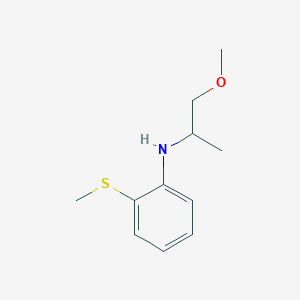

N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline

Description

Properties

Molecular Formula |

C11H17NOS |

|---|---|

Molecular Weight |

211.33 g/mol |

IUPAC Name |

N-(1-methoxypropan-2-yl)-2-methylsulfanylaniline |

InChI |

InChI=1S/C11H17NOS/c1-9(8-13-2)12-10-6-4-5-7-11(10)14-3/h4-7,9,12H,8H2,1-3H3 |

InChI Key |

ODIUDLLVXHTXEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)NC1=CC=CC=C1SC |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of the Aniline Derivative with Methylsulfanyl Group

Starting with a substituted aniline, such as 2-aminobenzene, a methylsulfanyl group (–S–CH₃) is introduced via nucleophilic substitution or thiolation reactions. Common reagents include methylthiolating agents like methyl iodide or dimethyl sulfide in the presence of a base.

Step 2: Introduction of the Methoxypropan-2-yl Group

The key step involves attaching the (1-methoxypropan-2-yl) moiety to the amino group. This is achieved by reacting the amino group with an electrophilic precursor such as 2-bromo-1-methoxypropane or 2-chloro-1-methoxypropane under basic conditions, facilitating nucleophilic substitution.

Step 3: Final Coupling and Purification

The reaction mixture is purified via chromatography or recrystallization to isolate the target compound.

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 2-bromo-1-methoxypropane | Acetone | Reflux | 70-85% | General literature |

Note: This method is straightforward but may require multiple purification steps to achieve high purity.

Enantioselective Synthesis via Aziridine Intermediates

Overview:

A more sophisticated approach involves enantioselective synthesis, as described in patent US20150225340A1, which emphasizes high enantiopurity (greater than 99% ee). The process proceeds through the following key steps:

Step 1: Starting from Enantiopure (R)-Epichlorohydrin

The synthesis begins with enantiopure (R)-epichlorohydrin, which undergoes aziridine formation via nucleophilic ring closure with ammonia or primary amines.

Step 2: Formation of Aziridine Intermediate

The aziridine intermediate is formed by reacting (R)-epichlorohydrin with suitable amines, leading to a chiral aziridine with high enantiomeric excess.

Step 3: Catalytic Hydrogenation to Obtain the Chiral Amine

The aziridine is subjected to catalytic hydrogenation in the presence of a suitable solvent (e.g., alcohols, acetic acid, chloroform, ethyl acetate) and a metal catalyst (e.g., palladium or platinum). This step yields the (S)- or (R)-configured amine with high enantiopurity.

Step 4: Introduction of the Methylsulfanyl and Methoxypropan-2-yl Groups

Subsequently, the amino group is alkylated with methylthiolating agents and methoxypropan-2-yl precursors under controlled conditions to furnish the target compound.

| Step | Reagents | Solvent | Temperature | Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| Aziridine formation | Ammonia or primary amines | Toluene or ethanol | Reflux | >99% ee | US20150225340A1 |

| Hydrogenation | H₂, Pd/C | Alcohols or acetic acid | Room temp | >99% ee | US20150225340A1 |

- High stereochemical control

- Suitable for large-scale synthesis with high enantiomeric purity

Alternative Routes and Considerations

One-Pot Multi-Step Reactions:

Combining the formation of the aziridine and subsequent functionalization in a single vessel to streamline synthesis.Use of Protecting Groups:

Protection of amino groups during intermediate steps to prevent side reactions.Catalytic Systems:

Employing chiral catalysts during hydrogenation to enhance enantioselectivity.

Summary Table of Preparation Methods

| Method | Key Features | Starting Materials | Yield | Enantiopurity | References |

|---|---|---|---|---|---|

| Conventional nucleophilic substitution | Straightforward, multi-step purification | Aniline derivatives, halogenated precursors | 70-85% | Not specified | General literature |

| Enantioselective via aziridine | High enantiomeric purity, stereocontrol | (R)-epichlorohydrin, amines | >95% | >99% ee | US20150225340A1 |

| One-pot synthesis | Streamlined process | Various intermediates | Variable | High | Patent literature |

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The methoxypropan-2-yl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Compounds with different functional groups replacing the methoxypropan-2-yl group.

Scientific Research Applications

N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline is an organic compound with a molecular formula of . It features a methoxypropan-2-yl group and a methylsulfanyl substituent attached to an aniline base. The compound's structure includes a nitrogen atom bonded to a benzene ring, which influences its chemical behavior and applications in fields like pharmaceuticals and agrochemicals.

Potential Applications

This compound has potential applications in various sectors. The exploration of these applications is ongoing, with research focusing on optimizing its use in industrial processes.

Pharmaceutical Applications

This compound may serve as a building block in drug development. Interaction studies are crucial for understanding its biological mechanisms and potential therapeutic uses. These studies typically assess:

- Binding affinity How strongly the compound interacts with target molecules.

- Metabolic pathways How the compound is processed in biological systems.

- Pharmacokinetics How the compound moves through the body.

These assessments are essential for determining the compound's role in biological systems and its potential therapeutic applications.

Agrochemicals

The compound may be useful in the synthesis of agrochemicals.

Structural Similarities

This compound shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities.

Interaction Studies

Interaction studies involving this compound are crucial for understanding its biological mechanisms. These studies typically assess:

- Binding affinity

- Metabolic pathways

- Pharmacokinetics

Mechanism of Action

The mechanism of action of N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline would depend on its specific application. For example:

Biological Activity: It may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.

Chemical Reactions: The presence of functional groups such as the methoxypropan-2-yl and methylsulfanyl groups can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

*Calculated from C₁₁H₁₇NOS. †Calculated from C₁₃H₂₁NO.

Physicochemical and Reactivity Profiles

- Polarity and Solubility: The methoxypropan-2-yl group in the target compound increases polarity compared to purely alkyl-substituted analogs (e.g., N-(2,2-dimethylpropyl) derivative ), enhancing solubility in polar solvents like DMF or methanol.

- Coordination Chemistry: Unlike Schiff base ligands (), the target compound lacks an imine bond but retains a thioether group, which may weakly coordinate to metals like Cu(II) or Ni(II) in non-chelating modes.

- Reactivity : The methylsulfanyl group at the ortho position directs electrophilic substitution to the para position, while electron-withdrawing nitro groups () deactivate the ring toward further reactions.

Biological Activity

N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals . This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a methoxypropan-2-yl group and a methylsulfanyl substituent on the aniline structure, which contributes to its unique chemical behavior and potential applications in various fields.

| Property | Details |

|---|---|

| Molecular Formula | C11H17NOS |

| Molecular Weight | 217.33 g/mol |

| Functional Groups | Aniline, Methoxy, Methylthio |

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains. The compound's mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells by targeting several key pathways:

- Inhibition of Cyclin-dependent Kinases (CDKs) : This results in cell cycle arrest.

- Activation of Caspases : Leading to programmed cell death.

- Inhibition of Vascular Endothelial Growth Factor (VEGF) : Reducing angiogenesis in tumors.

These mechanisms highlight its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Further research is needed to elucidate the exact molecular interactions involved.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods emphasize the versatility of the compound in chemical synthesis:

- Alkylation Reactions : Using alkyl halides to introduce the methoxypropan-2-yl group.

- Reduction Processes : Converting nitro or other functional groups into amines.

- Substitution Reactions : Generating various derivatives through electrophilic aromatic substitution.

These reactions allow for modifications that can enhance the compound's biological activity or tailor it for specific applications.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Activity Study : A laboratory study demonstrated that the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent in pharmaceuticals.

- Anticancer Efficacy Research : In vitro studies showed that treatment with this compound resulted in reduced viability of cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Toxicological Assessments : Toxicity studies conducted on animal models revealed a favorable safety profile at therapeutic doses, which is crucial for further development as a drug candidate.

Q & A

(Basic) What are the optimal synthetic routes for N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline, and how can reaction yields be maximized?

Methodological Answer:

A four-step synthesis pathway is recommended, inspired by analogous aniline derivatives (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) . Key steps include:

Sulfonation : Use Na₂SO₃ and NaHCO₃ in H₂O/THF (10:1) at 0°C to introduce sulfonyl groups with >90% yield.

Alkylation : Employ methanol and excess alkylating agents (e.g., ethyl iodide) under reflux to functionalize the sulfonyl group.

Nitration : Optimize selectivity by using concentrated HNO₃ at 100°C to avoid dinitro byproducts (observed in HNO₃/H₂SO₄ mixtures) .

Reduction : Catalytic hydrogenation (10% Pd/C, H₂) achieves >90% yield for final reduction to the aniline derivative.

Yield Optimization : Monitor stoichiometry (e.g., 2.5 equiv alkylating agent) and solvent ratios (THF/H₂O) to suppress side reactions.

(Basic) Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxypropan-2-yl and methylsulfanyl groups). Compare chemical shifts with structurally similar compounds like 2-(methylthio)aniline .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion accuracy (e.g., <2 ppm deviation between calculated and observed values) .

- X-ray Crystallography : For structural confirmation, refine data using SHELXL (via SHELX suite) to resolve ambiguities in bond lengths/angles, especially for sulfur-containing moieties .

(Advanced) How can competing reaction pathways (e.g., over-nitration) during synthesis be systematically controlled?

Methodological Answer:

Competing pathways arise due to reactive intermediates (e.g., nitro groups). Strategies include:

- Temperature Modulation : Lower nitration temperatures (60°C vs. 100°C) reduce dinitro byproduct formation .

- Acid Composition : Avoid H₂SO₄ in nitration steps, as it increases electrophilicity of nitronium ions, favoring over-nitration .

- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate before byproduct formation.

(Advanced) What computational methods are suitable for predicting the crystal structure and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) maps to assess electron-rich regions (e.g., methylsulfanyl group’s sulfur atom) .

- SHELX Software : Refine X-ray diffraction data with SHELXL, particularly for handling twinned crystals or high-resolution datasets. Use SHELXC/D/E pipelines for phasing macromolecular analogs .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability, critical for crystallization trials.

(Advanced) How does the methylsulfanyl substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron Donation : The -SMe group donates electron density via resonance, activating the aromatic ring toward electrophilic substitution. Compare with -SO₂Me derivatives (electron-withdrawing) .

- Oxidative Stability : Sulfur’s susceptibility to oxidation requires inert atmospheres (N₂/Ar) during synthesis. Monitor via cyclic voltammetry for redox potentials .

- Steric Effects : The methoxypropan-2-yl group introduces steric hindrance, affecting regioselectivity in further functionalization.

(Basic) What purification strategies are recommended for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (8:2 to 6:4) to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences observed in analogs like 2-(methylthio)aniline .

- Distillation : For intermediates, fractional distillation under reduced pressure minimizes thermal decomposition.

(Advanced) How can contradictory crystallographic data (e.g., twinning or disorder) be resolved during structure refinement?

Methodological Answer:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned domains. Compare R-factors for twin-law solutions .

- Disorder Modeling : Apply PART/SUMP restraints to refine disordered methoxypropan-2-yl groups. Validate with residual density maps.

- Validation Tools : Cross-check with PLATON/ADDSYM to detect missed symmetry operations or overfitting .

(Advanced) What mechanistic insights explain the regioselectivity of nucleophilic aromatic substitution (NAS) in derivatives of this compound?

Methodological Answer:

- Activation/Deactivation : The methylsulfanyl group directs NAS to para positions via resonance, while methoxypropan-2-yl groups exert steric control. Compare with nitrosoaniline derivatives .

- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to favor either meta (kinetic) or para (thermodynamic) products.

- Computational Validation : Use DFT to map transition states and identify energy barriers for competing pathways .

(Basic) What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., nitro derivatives) .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact, as aniline derivatives are toxic and sensitizing .

- First Aid : For spills, rinse with copious water and consult medical professionals immediately. Avoid oral ingestion .

(Advanced) How do solvent effects influence the compound’s stability and reaction outcomes in cross-coupling reactions?

Methodological Answer:

- Polar Protic vs. Aprotic : Polar aprotic solvents (DMF, THF) stabilize transition states in Suzuki-Miyaura couplings, enhancing yields. Avoid methanol, which may protonate intermediates .

- Coordination Effects : Ethers (e.g., dioxane) coordinate Pd catalysts in Heck reactions, improving regioselectivity.

- Degradation Studies : Monitor stability in DMSO via LC-MS to detect sulfoxide formation over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.